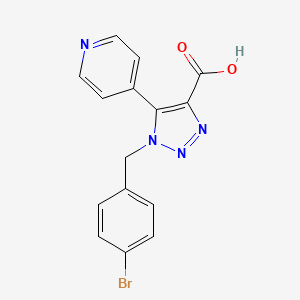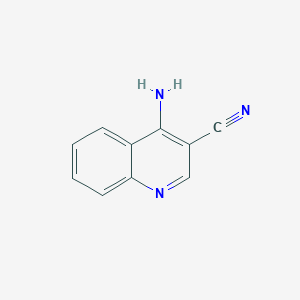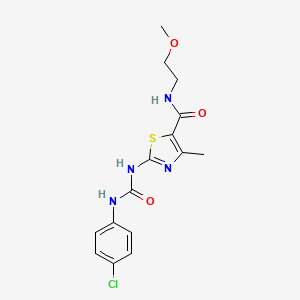
1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. The presence of the bromobenzyl group, pyridine ring, and triazole moiety contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
-
Formation of the Triazole Ring:
- The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be derived from 4-bromobenzyl azide, and the alkyne component can be a pyridine-substituted alkyne.
- Reaction conditions often include the use of a copper(I) catalyst (CuSO₄ and sodium ascorbate) in a solvent such as dimethyl sulfoxide (DMSO) or water.
-
Carboxylation:
- The carboxylation step involves the introduction of the carboxylic acid group. This can be achieved by treating the triazole intermediate with carbon dioxide under basic conditions, often using a base like potassium carbonate (K₂CO₃).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the cycloaddition step and more efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
-
Substitution Reactions:
- The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
-
Oxidation and Reduction:
- The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides. Reduction reactions can also be performed to modify the triazole ring or the pyridine moiety.
Common Reagents and Conditions:
-
Nucleophilic Substitution:
- Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
- Typical conditions include polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
-
Oxidation:
- Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Major Products:
- Substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions can produce N-oxides or other oxidized forms of the compound.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
-
Medicinal Chemistry:
- The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
- It may also have antimicrobial properties, making it a candidate for developing new antibiotics.
-
Biological Studies:
- Researchers use this compound to study the interactions between triazole derivatives and biological targets, such as proteins or nucleic acids.
-
Material Science:
- The compound’s unique structure makes it useful in the development of new materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target protein. The bromobenzyl and pyridine groups can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
- 1-(4-Chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Methylbenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
Comparison:
- 1-(4-Bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens or substituents.
- The bromine atom can also influence the compound’s electronic properties, potentially enhancing its biological activity compared to its chloro or methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-3-1-10(2-4-12)9-20-14(11-5-7-17-8-6-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWNPZTBESMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)

![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2762929.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)



![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762940.png)



